molecular formula C12H20O4S B13152796 Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

Cat. No.: B13152796
M. Wt: 260.35 g/mol
InChI Key: FXHGNNYOXDWQFY-BXKDBHETSA-N
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Description

Chemical Identity and Systematic Nomenclature

Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate belongs to the camphorsulfonate family, characterized by a bicyclo[2.2.1]heptane core substituted with methyl, oxo, and sulfonate groups. Its IUPAC name derives from the bicyclic framework, where the 1S,4R configuration specifies the absolute stereochemistry of the two bridgehead carbons. The systematic name reflects the methanesulfonate ester bonded to the ethyl group at the C1 position of the bicyclic system.

Table 1: Key Identifiers of this compound

Property Value
Molecular Formula C₁₂H₂₀O₄S
Molecular Weight 260.35 g/mol
SMILES CCOC(=O)S(=O)(=O)CC1(C2(C)C)C(C[C@H]2CC1=O)C
InChIKey FXHGNNYOXDWQFY-UHFFFAOYSA-N

The compound shares structural homology with methyl and isopropyl analogs, differing only in the ester alkyl group. Its crystalline form and hygroscopic nature align with related sulfonate esters, as observed in camphorsulfonic acid derivatives.

Historical Context of Bicyclic Sulfonate Derivatives

Bicyclic sulfonates emerged in the mid-20th century as chiral auxiliaries and resolving agents. The camphorsulfonate scaffold, derived from natural camphor, gained prominence due to its rigid bicyclic structure and stereochemical versatility. Early applications included the resolution of racemic mixtures via diastereomeric salt formation, exemplified by the use of (1S)-(+)-camphor-10-sulfonic acid in isolating enantiopure amines.

The ethyl ester variant was first synthesized to modify solubility profiles for specific reaction conditions. Its development paralleled advances in asymmetric catalysis, where sulfonate esters served as chiral counterions or ligands. Notably, ethyl camphorsulfonates became critical in synthesizing proton-pump inhibitors like esomeprazole, where stereochemical purity is paramount.

Stereochemical Significance of (1S,4R) Configuration

The (1S,4R) configuration imposes distinct spatial constraints on the molecule. The bicyclo[2.2.1]heptane skeleton adopts a boat-like conformation, with the 7,7-dimethyl groups enforcing rigidity. The sulfonate group at C1 projects axially, creating a chiral environment that influences intermolecular interactions.

Stereoelectronic Effects :

  • Asymmetric Induction : The fixed stereochemistry enables predictable face-selective reactions, such as nucleophilic additions to the carbonyl group at C2.
  • Chiral Recognition : The ethyl sulfonate moiety interacts enantioselectively with biological targets, as seen in its role as a dopant for chiral polymers.
  • Conformational Lock : The bicyclic system restricts rotation around the C1–S bond, stabilizing transition states in catalytic cycles.

Comparative studies with diastereomers (e.g., 1R,4S configurations) demonstrate marked differences in catalytic efficiency and optical activity, underscoring the necessity of stereochemical control in synthetic applications.

Properties

Molecular Formula

C12H20O4S

Molecular Weight

260.35 g/mol

IUPAC Name

ethyl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate

InChI

InChI=1S/C12H20O4S/c1-4-16-17(14,15)8-12-6-5-9(7-10(12)13)11(12,2)3/h9H,4-8H2,1-3H3/t9-,12-/m1/s1

InChI Key

FXHGNNYOXDWQFY-BXKDBHETSA-N

Isomeric SMILES

CCOS(=O)(=O)C[C@@]12CC[C@@H](C1(C)C)CC2=O

Canonical SMILES

CCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of the Bicyclic Core

The bicyclo[2.2.1]heptane skeleton is derived from camphor or synthesized via a Diels-Alder reaction between a diene (e.g., cyclopentadiene) and a dienophile (e.g., methyl vinyl ketone). The (1S,4R) stereochemistry is retained through controlled reaction conditions.

Step 2: Sulfonation

The hydroxyl or ketone group in the bicyclic intermediate is sulfonated using methanesulfonyl chloride (MsCl) or ethyl methanesulfonate. This step requires:

  • Temperature control : 0–5°C to minimize side reactions like hydrolysis.
  • Base : Triethylamine or pyridine to scavenge HCl generated during the reaction.

Step 3: Esterification

The sulfonic acid intermediate is converted to the ethyl ester via nucleophilic substitution with ethanol. Anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) are used to prevent competing hydrolysis.

Optimized Reaction Conditions

Parameter Optimal Condition Purpose
Temperature 0–5°C during sulfonation Minimizes over-sulfonation and hydrolysis
Solvent Anhydrous dichloromethane Prevents nucleophilic interference
Base Triethylamine Neutralizes HCl, drives reaction forward
Reaction Time 4–6 hours Balances yield and side reactions

Industrial-Scale Production

Industrial methods employ:

Case Study: Ligand Synthesis

A study in Chirality demonstrated the use of this compound in synthesizing camphorsulfonylated ligands for asymmetric catalysis:

  • Reaction : (1S)-(+)-10-camphorsulfonyl chloride + ethanol → target compound.
  • Yield : 53–57% after column chromatography.
  • Application : Catalyzed dialkylzinc additions to aldehydes with >90% enantioselectivity.

Critical Analysis of Methods

Method Advantages Limitations
Classical sulfonation High stereocontrol Moderate yields (50–60%)
Flow chemistry Scalable, higher yields Requires specialized equipment
Enzymatic resolution Eco-friendly Limited substrate scope

Recent Advances

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group, facilitating nucleophilic substitution reactions. Additionally, the bicyclic structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Molecular and Stereochemical Features

Ethyl camphorsulfonate belongs to a family of camphor-derived sulfonates and sulfonamides. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Configuration/Stereochemistry Key Features
Methyl camphorsulfonate C₁₁H₁₈O₄S 246.32 (1S,4R) Lower alkyl chain; higher volatility
2-Bromoethyl camphorsulfonate C₁₂H₁₉BrO₄S 339.25 (1S,4R) Brominated derivative; higher reactivity
N-Adamantyl camphorsulfonamide C₂₁H₃₁NO₄S 393.54 (1S,4R) Hybrid adamantane-camphor structure
2-Morpholinoethyl camphorsulfonate C₁₈H₂₉NO₆S 387.49 (1S,4R) Nitrogen-containing heterocyclic moiety

Notes:

  • Methyl camphorsulfonate (C₁₁H₁₈O₄S) shares the core bicyclic framework but has a shorter alkyl chain, reducing steric bulk compared to the ethyl derivative .
  • Brominated derivatives (e.g., 2-bromoethyl camphorsulfonate) exhibit enhanced leaving-group capacity, making them intermediates for further functionalization .

Key Observations :

  • Ethyl camphorsulfonate achieves moderate yields (~53–57%) due to the balance between nucleophilicity of ethanol derivatives and steric hindrance of the camphor core .
  • Bulkier substituents (e.g., morpholinoethyl, 4-phenylpiperazinyl) result in lower yields (11–21%), likely due to steric clashes during substitution .

Physicochemical Properties

Compound Physical State Melting Point (°C) Solubility Profile
Ethyl camphorsulfonate Pale brown solid 54.2–57.4 Soluble in CH₂Cl₂, THF
Methyl camphorsulfonate Oil N/A High organic solvent affinity
2-Bromoethyl derivative (12) Colorless crystals 127.3 Limited aqueous solubility
N-Adamantyl sulfonamide (13) Solid N/A Moderate polarity

Insights :

  • Ethyl camphorsulfonate’s crystalline solid state contrasts with the oily nature of methyl derivatives, reflecting increased molecular rigidity .
  • Brominated analogs exhibit higher melting points due to stronger intermolecular forces .

Biological Activity

Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate (CAS No. 154335-57-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Characteristics

  • Molecular Formula: C12_{12}H20_{20}O4_4S
  • Molecular Weight: 260.35 g/mol
  • CAS Number: 154335-57-6
  • Storage Conditions: Inert atmosphere, 2-8°C

Structural Representation

The compound features a bicyclic structure with a methanesulfonate group, which contributes to its reactivity and biological interactions.

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity: Preliminary studies indicate potential efficacy against certain bacterial strains.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Studies

A study published in MDPI explored the antimicrobial properties of related bicyclic compounds, suggesting that structural modifications can enhance activity against pathogens . this compound may exhibit similar properties due to its structural characteristics.

Enzyme Interaction

Research has demonstrated that compounds with methanesulfonate groups can interact with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. This interaction is crucial for understanding the pharmacological applications of the compound in drug design .

Case Study 1: Antibacterial Efficacy

In a recent investigation, this compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition Profile

Another study evaluated the inhibitory effects of the compound on acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The results showed that the compound could effectively inhibit AChE activity, indicating possible applications in treating neurodegenerative diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant growth inhibition of E. coli and S. aureus
Enzyme InhibitionInhibition of acetylcholinesterase

Structural Comparison with Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound154335-57-6260.35 g/molAntimicrobial; Enzyme Inhibitor
(1RS,4SR)-7,7-Dimethyl-3-oxo-bicyclo[2.2.1]heptaneN/A232.30 g/molAntifungal

Q & A

Q. How can researchers optimize the synthesis of Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate to improve yield and purity?

Synthesis typically involves reacting a bicyclic ketone precursor (e.g., camphor derivatives) with methanesulfonyl chloride or ethyl methanesulfonate under controlled conditions. Key steps include:

  • Temperature control : Maintain reaction temperatures between 0–5°C during sulfonylation to minimize side reactions like hydrolysis or over-sulfonation .
  • Protecting groups : Use temporary protecting groups (e.g., tert-butyldimethylsilyl) for reactive hydroxyl or ketone moieties in the bicyclic framework to direct regioselectivity .
  • Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid nucleophilic interference .
    Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What stereochemical considerations are critical during the synthesis of this compound, and how can enantiomeric excess be validated?

The (1S,4R) configuration is essential for biological activity. To preserve stereochemistry:

  • Chiral catalysts : Employ asymmetric catalysis (e.g., Sharpless epoxidation or Evans auxiliaries) during bicyclic framework formation .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with heptane/isopropanol (90:10) to measure enantiomeric excess (>98% required for pharmacological studies) .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally related sulfonamide derivatives .

Q. What purification strategies are recommended for removing by-products like sulfonic acid derivatives or unreacted starting materials?

  • Liquid-liquid extraction : Separate polar by-products (e.g., sulfonic acids) using aqueous sodium bicarbonate washes .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between the target compound and impurities .
  • Flash chromatography : Employ gradient elution (e.g., 5–30% ethyl acetate in hexane) to isolate the sulfonate ester from unreacted ketone precursors .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfonate group in this compound under varying pH conditions?

  • Density Functional Theory (DFT) : Calculate the electrophilicity of the sulfonate group using Gaussian or ORCA software. Focus on the LUMO energy of the sulfur center to predict nucleophilic attack susceptibility .
  • pKa estimation : Tools like MarvinSketch or ACD/pKa DB can predict the sulfonate group’s acidity (estimated pKa ~1.5–2.5), guiding stability assessments in biological buffers .
  • MD simulations : Simulate hydrolysis kinetics in aqueous environments using GROMACS, correlating with experimental HPLC stability data .

Q. How should researchers resolve contradictions between NMR and mass spectrometry data when characterizing degradation products?

  • Multi-technique validation : Cross-validate LC-MS (ESI+ mode) fragmentation patterns with 1^1H/13^13C NMR shifts. For example, a degradation product with m/z 250.74 (C10_{10}H15_{15}ClO3_3S) should align with NMR signals for a chlorinated bicyclic fragment .
  • Isotopic labeling : Synthesize 13^{13}C-labeled analogs to trace metabolic or hydrolytic pathways .
  • High-resolution MS : Use HRMS (Q-TOF) to distinguish isobaric species (e.g., sulfonate vs. sulfonamide derivatives) with mass accuracy <2 ppm .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic assays : Conduct time-dependent inhibition assays (e.g., with cytochrome P450 isoforms) using fluorogenic substrates. Measure IC50_{50} values under varying pre-incubation times to assess irreversible binding .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding motifs in the active site .
  • SAR studies : Synthesize analogs with modified bicyclic substituents (e.g., 4-isopropylphenyl or fluorophenyl groups) to correlate structural features with inhibitory potency .

Q. How can researchers mitigate racemization during large-scale synthesis while maintaining cost-efficiency?

  • Low-temperature processes : Conduct sulfonylation at –20°C to slow racemization kinetics .
  • Enzymatic resolution : Use lipases (e.g., Candida antarctica Lipase B) to hydrolyze undesired enantiomers selectively .
  • Continuous flow systems : Implement microreactors for precise control of residence time and temperature, reducing side reactions .

Methodological Guidelines

  • Safety protocols : Follow GHS precautions (P280, P305+P351+P338) for handling corrosive sulfonyl chlorides; use inert atmospheres and PPE .
  • Data validation : Always corroborate spectroscopic data with orthogonal methods (e.g., IR for functional groups, X-ray for stereochemistry) .
  • Environmental compliance : Adopt green chemistry principles (e.g., solvent recycling, catalytic reagents) to minimize waste .

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